molecular formula C3H10ClNS B1360393 Ethanethiol, 2-(methylamino)-, hydrochloride CAS No. 33744-33-1

Ethanethiol, 2-(methylamino)-, hydrochloride

Cat. No.: B1360393
CAS No.: 33744-33-1
M. Wt: 127.64 g/mol
InChI Key: DFKDEYQSJVMWHX-UHFFFAOYSA-N
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Description

Ethanethiol, 2-(methylamino)-, hydrochloride: is a chemical compound with the molecular formula C3H10ClNS. It is commonly used in various chemical and biological applications due to its unique properties. This compound is known for its thiol group, which imparts distinct reactivity, making it valuable in synthetic chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Ethanethiol, 2-(methylamino)-, hydrochloride typically involves the reaction of 2-(methylamino)ethanethiol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme is as follows:

2-(methylamino)ethanethiol+HClEthanethiol, 2-(methylamino)-, hydrochloride\text{2-(methylamino)ethanethiol} + \text{HCl} \rightarrow \text{this compound} 2-(methylamino)ethanethiol+HCl→Ethanethiol, 2-(methylamino)-, hydrochloride

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions: Ethanethiol, 2-(methylamino)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to yield simpler thiol derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed:

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Simpler thiol derivatives.

    Substitution: Various substituted ethanethiol derivatives.

Scientific Research Applications

Ethanethiol, 2-(methylamino)-, hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of thiol-based biochemical processes and as a probe for thiol-containing biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of Ethanethiol, 2-(methylamino)-, hydrochloride involves its interaction with molecular targets through its thiol and amino groups. These functional groups enable the compound to form covalent bonds with various biomolecules, influencing biochemical pathways and cellular processes. The thiol group, in particular, is known for its ability to undergo redox reactions, which play a crucial role in its biological activity.

Comparison with Similar Compounds

    2-Aminoethanethiol hydrochloride: Similar in structure but with an amino group instead of a methylamino group.

    Cysteamine hydrochloride: Contains a similar thiol group but differs in the overall structure.

Uniqueness: Ethanethiol, 2-(methylamino)-, hydrochloride is unique due to the presence of both a thiol and a methylamino group, which imparts distinct reactivity and properties. This combination of functional groups makes it particularly valuable in synthetic chemistry and biochemical research.

Properties

IUPAC Name

2-(methylamino)ethanethiol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NS.ClH/c1-4-2-3-5;/h4-5H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKDEYQSJVMWHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCS.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40187420
Record name Ethanethiol, 2-(methylamino)-, hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33744-33-1
Record name Ethanethiol, 2-(methylamino)-, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33744-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanethiol, 2-(methylamino)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033744331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanethiol, 2-(methylamino)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40187420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanethiol, 2-(methylamino)-, hydrochloride
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